Home > Products > Screening Compounds P140200 > Xanthosine-5'-monophosphate
Xanthosine-5'-monophosphate - 523-98-8

Xanthosine-5'-monophosphate

Catalog Number: EVT-403313
CAS Number: 523-98-8
Molecular Formula: C10H13N4O9P
Molecular Weight: 364.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Xanthylic acid, also known as XMP or xanthylate, belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. Xanthylic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, xanthylic acid is primarily located in the cytoplasm. Xanthylic acid exists in all eukaryotes, ranging from yeast to humans. Xanthylic acid participates in a number of enzymatic reactions. In particular, Xanthylic acid and L-glutamine can be converted into L-glutamic acid and guanosine monophosphate through the action of the enzyme GMP synthase [glutamine-hydrolyzing]. In addition, Xanthylic acid can be converted into guanosine monophosphate; which is mediated by the enzyme GMP synthase [glutamine-hydrolyzing]. In humans, xanthylic acid is involved in the homocarnosinosis pathway, the azathioprine action pathway, the glutamate metabolism pathway, and the purine metabolism pathway. Xanthylic acid is also involved in several metabolic disorders, some of which include adenylosuccinate lyase deficiency, the hyperinsulinism-hyperammonemia syndrome pathway, the xanthinuria type II pathway, and molybdenum cofactor deficiency. Outside of the human body, xanthylic acid can be found in a number of food items such as yellow bell pepper, cauliflower, globe artichoke, and cascade huckleberry. This makes xanthylic acid a potential biomarker for the consumption of these food products.
5'-xanthylic acid is a purine ribonucleoside 5'-monophosphate having xanthine as the nucleobase. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a purine ribonucleoside 5'-monophosphate and a xanthosine 5'-phosphate. It is a conjugate acid of a 5'-xanthylate(2-).
Source and Classification

Xanthosine-5'-monophosphate can be derived from several metabolic pathways within organisms. It is primarily synthesized from inosine-5'-monophosphate through the action of inosine-5'-monophosphate dehydrogenase, which catalyzes the oxidation of inosine-5'-monophosphate to xanthosine-5'-monophosphate. This compound is classified under the purine nucleotides, which are fundamental components of nucleic acids.

Synthesis Analysis

Methods and Technical Details

The synthesis of xanthosine-5'-monophosphate occurs through enzymatic reactions involving several key enzymes:

  1. Inosine-5'-monophosphate Dehydrogenase: This enzyme catalyzes the conversion of inosine-5'-monophosphate to xanthosine-5'-monophosphate using nicotinamide adenine dinucleotide as a cofactor.
  2. Hydrolysis: Following its synthesis, xanthosine-5'-monophosphate can be hydrolyzed to yield xanthosine, which can further participate in various metabolic pathways.
Inosine 5 monophosphate+NAD+Xanthosine 5 monophosphate+NADH+H+\text{Inosine 5 monophosphate}+\text{NAD}^+\rightarrow \text{Xanthosine 5 monophosphate}+\text{NADH}+\text{H}^+
Chemical Reactions Analysis

Reactions and Technical Details

Xanthosine-5'-monophosphate participates in several biochemical reactions:

  1. Conversion to Guanosine-5'-monophosphate: Xanthosine-5'-monophosphate can be converted into guanosine-5'-monophosphate through the action of guanosine monophosphate synthetase, using glutamine and adenosine triphosphate as substrates.
  2. Dephosphorylation: It can also undergo dephosphorylation to yield xanthosine, which is an important step in purine catabolism.

The reaction for converting xanthosine-5'-monophosphate to guanosine-5'-monophosphate can be summarized as:

Xanthosine 5 monophosphate+L glutamine+ATPGuanosine 5 monophosphate+ADP+Pi\text{Xanthosine 5 monophosphate}+\text{L glutamine}+\text{ATP}\rightarrow \text{Guanosine 5 monophosphate}+\text{ADP}+\text{Pi}
Mechanism of Action

Process and Data

The mechanism by which xanthosine-5'-monophosphate functions primarily involves its role as a substrate in nucleotide synthesis pathways. It acts as an intermediate that facilitates the conversion of nucleotides necessary for DNA and RNA synthesis. The enzyme xanthosine monophosphate phosphatase catalyzes the hydrolysis of xanthosine-5'-monophosphate, initiating its entry into purine nucleotide catabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Xanthosine-5'-monophosphate exhibits several important physical and chemical properties:

  • Solubility: It is soluble in water, making it readily available for metabolic processes.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant data on its stability and reactivity are essential for understanding its behavior in biological systems.

Applications

Scientific Uses

Xanthosine-5'-monophosphate has several applications in scientific research:

  1. Biochemical Studies: It serves as a substrate in studies related to purine metabolism and enzyme kinetics.
  2. Pharmaceutical Research: Its role in nucleotide synthesis makes it a target for drug development aimed at manipulating nucleotide levels in cells.
  3. Molecular Biology: Xanthosine-5'-monophosphate is used in various assays to study nucleic acid interactions and enzymatic reactions.
Biochemical Pathways & Metabolic Integration of Xanthosine-5'-Monophosphate

Role in De Novo Purine Nucleotide Biosynthesis

Xanthosine-5'-monophosphate (XMP) occupies a pivotal position within the de novo purine biosynthetic pathway, serving as the direct metabolic precursor for guanine nucleotide production. Its generation and subsequent conversion represent critical control points governing cellular guanylate pools essential for DNA/RNA synthesis, signal transduction, and energy metabolism.

IMP-to-XMP Conversion: Catalytic Mechanisms of IMP Dehydrogenase (IMPDH)

The committed step in guanylate biosynthesis is the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to XMP, catalyzed by IMP dehydrogenase (IMPDH). This irreversible reaction (IMP + H2O + NAD+ → XMP + NADH + H+) constitutes the rate-limiting step for de novo GTP and dGTP synthesis [1] [6]. IMPDH operates via a complex catalytic mechanism involving two distinct steps [1] [3]:

  • Covalent Adduct Formation: IMP binds to the enzyme's active site, where cysteine residue (Cys319 in human IMPDH2) undergoes nucleophilic attack on the C2 carbon of IMP's hypoxanthine base.
  • Hydride Transfer: The tetrahedral adduct is then dehydrogenated, with hydride transfer to NAD+, forming XMP and NADH. The reaction proceeds through an E-XMP* covalent intermediate state prior to hydrolysis and product release.

This reaction is exquisitely sensitive to the cellular NAD+/NADH ratio and represents a major therapeutic target. Pharmacological inhibitors like mycophenolic acid (MPA) and ribavirin mimic the reaction's transition state or oxidized nicotinamide cofactor, stabilizing the E-XMP* intermediate and halting guanine nucleotide production [1] [3].

XMP as a Precursor in Guanine Nucleotide Synthesis: GMP Synthase Dynamics

XMP serves as the direct substrate for GMP synthase (GMPS), which catalyzes the ATP-dependent amidation of XMP at the C2 position to form guanosine 5'-monophosphate (GMP). This reaction is biochemically complex [2] [8]:

XMP + L-glutamine + ATP + H2O → GMP + L-glutamate + AMP + PPi

The mechanism involves:

  • ATP Activation: ATP phosphorylates XMP at the C2 oxygen, forming an activated intermediate, 2-phosphoryl-XMP.
  • Glutamine Hydrolysis: The glutaminase domain of GMPS hydrolyzes glutamine to glutamate, releasing ammonia (NH3).
  • Amide Transfer: The released NH3 attacks the 2-phosphoryl-XMP intermediate, displacing phosphate and generating GMP.

This reaction consumes two high-energy phosphate bonds (ATP → AMP + PPi) and couples purine biosynthesis to nitrogen metabolism via glutamine utilization. The pyrophosphate (PPi) is rapidly hydrolyzed in vivo by inorganic pyrophosphatase, driving the reaction irreversibly towards GMP formation [2] [8].

Table 1: Key Enzymes in XMP Metabolism and Guanylate Synthesis

EnzymeReaction CatalyzedCofactors/SubstratesProductsRegulatory Notes
IMPDH (EC 1.1.1.205)Oxidation of IMP at C2IMP, H2O, NAD+XMP, NADH, H+Allosterically inhibited by GTP/GDP; Drug target
GMP Synthase (GMPS) (EC 6.3.5.2)Amidation of XMP at C2XMP, L-Gln, ATP, H2OGMP, L-Glu, AMP, PPiSubstrate availability (XMP, Gln); Product inhibition (GMP)
Nucleoside Diphosphate Kinase (EC 2.7.4.6)Phosphorylation of nucleoside diphosphatesGDP, ATP (typically)GTP, ADPMaintains NTP equilibrium pools

Regulatory Nodes in Purine Salvage Pathways

The metabolic flux through XMP is tightly controlled at multiple levels, primarily via feedback inhibition and cross-pathway interactions, ensuring balanced nucleotide pools essential for cellular homeostasis and proliferation.

Feedback Inhibition by Guanine Nucleotides on IMPDH Activity

The primary regulatory control point for de novo guanylate synthesis is the potent feedback inhibition of IMPDH by GTP and GDP [1] [3] [8]. This allosteric inhibition occurs at the catalytic site or distinct regulatory domains, depending on the IMPDH isoform:

  • IMPDH1 vs. IMPDH2: While both human isoforms (IMPDH1 and IMPDH2) exhibit similar kinetic properties and sensitivity to GTP inhibition, their expression patterns differ significantly. IMPDH2 is the dominant isoform in proliferating cells (lymphocytes, cancer cells) and is highly sensitive to GTP levels. Elevated GTP/GDP pools directly inhibit IMPDH2 activity, reducing XMP and subsequent GMP/GTP synthesis [3].
  • Structural Basis: GTP binding stabilizes an inactive conformational state of IMPDH, reducing its affinity for the substrate IMP and cofactor NAD+. This is often accompanied by the assembly of IMPDH into higher-order structures like rods and rings (RR structures) in cells treated with IMPDH inhibitors (e.g., MPA), correlating with reduced enzyme activity [3].
  • Therapeutic Exploitation: The sensitivity of IMPDH to guanine nucleotides underpins the immunosuppressive action of drugs like mycophenolate mofetil (CellCept®). By inhibiting IMPDH, these drugs deplete GTP/dGTP pools specifically in lymphocytes, which rely heavily on de novo purine synthesis, thereby suppressing immune cell proliferation [1] [3].

Cross-Pathway Modulation with Adenylate and Cytidylate Metabolism

XMP production and utilization are integrated into the broader network of nucleotide metabolism via several key mechanisms:

  • Purine Interconversion Balance: The adenylate (AMP/ADP/ATP) and guanylate (GMP/GDP/GTP) pools are interconnected through energy charge and substrate availability. ATP is a crucial substrate for GMP synthesis from XMP by GMPS. Consequently, low ATP levels can directly limit GMP production, indirectly causing XMP accumulation [8]. Conversely, high ATP levels can stimulate flux towards GMP.
  • Regulatory Proteins (PurR Analogs): In bacteria like Corynebacterium species used industrially for nucleotide production, the purine repressor protein (PurR) acts as a master regulator. PurR, when bound to the corepressor hypoxanthine or guanine, represses the transcription of multiple operons encoding enzymes for de novo purine biosynthesis and salvage, including those upstream of XMP formation (e.g., pur operon). Elevated XMP/GMP levels signal sufficiency, leading to pathway repression [8].
  • Energy Sensing and PRPP Availability: The substrate phosphoribosyl pyrophosphate (PRPP) is essential for both de novo purine synthesis and salvage pathways. PRPP levels are influenced by the cellular energy state (ATP/ADP ratio) and pentose phosphate pathway flux. Low PRPP availability limits the salvage of purine bases (hypoxanthine, guanine, xanthine), increasing dependence on the de novo pathway and thus amplifying the impact of feedback regulation on IMPDH and other steps [1] [8].
  • Pyrimidine Nucleotide Influence: While less direct, cytidylate (CTP/CDP) pools can influence purine synthesis through their effects on PRPP synthetase and carbamoyl phosphate synthesis. High UTP/CTP levels can inhibit PRPP synthetase, limiting PRPP availability for purine biosynthesis initiation upstream of XMP [8].

Table 2: Major Regulatory Mechanisms Impacting XMP Metabolism

Regulatory MechanismEffector Molecule(s)Target Enzyme/ProcessEffect on XMP Flux/LevelsPhysiological Rationale
Allosteric Feedback InhibitionGTP, GDPIMPDH (primarily IMPDH2 isoform)↓ Decreased XMP synthesisPrevents overproduction of guanine nucleotides
Substrate LimitationATP, L-GlutamineGMP Synthase (GMPS)Accumulation of XMP if GMPS inhibitedCouples GMP synthesis to nitrogen/energy status
Transcriptional RepressionHypoxanthine, Guanine (bound to PurR)pur operon genes (bacteria)↓ Decreased synthesis of IMP (XMP precursor)Coordinates enzyme levels with purine base sufficiency
PRPP AvailabilityADP, GDP (inhibit PRPP synthetase); Ribose-5-PEarly de novo pathway & Salvage pathwaysAlters flux through entire purine pathwayIntegrates purine synthesis with pentose phosphate flux and energy status
Enzyme PolymerizationIMPDH inhibitors (e.g., MPA)IMPDH assembly into Rods/Rings (RR)↓↓ Drastic reduction in XMP synthesisPotentiates drug-induced GTP depletion

Properties

CAS Number

523-98-8

Product Name

Xanthosine-5'-monophosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H13N4O9P

Molecular Weight

364.21 g/mol

InChI

InChI=1S/C10H13N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1

InChI Key

DCTLYFZHFGENCW-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O

Synonyms

xanthosine monophosphate
xanthosine monophosphate, 8-(14)C-labeled
XMP

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.